![molecular formula C17H13BrClN3O2 B15074606 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide CAS No. 853318-85-1](/img/structure/B15074606.png)
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H13BrClN3O2 and its molecular weight is 406.7 g/mol. The purity is usually 95%.
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Biological Activity
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound features a bromo substituent at the 6-position and an acetamide side chain, which contribute to its potential pharmacological applications. The molecular formula is C18H15BrClN5O3, with a molecular weight of approximately 444.3 g/mol .
Biological Activities
Quinazoline derivatives, including this compound, have been extensively studied for their various biological activities, such as:
- Anticancer Activity : Several studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some compounds in this class exhibit significant antibacterial and antifungal activities.
- Enzyme Inhibition : Quinazoline derivatives are known to inhibit specific kinases and other enzymes, which can be beneficial in treating diseases like cancer and inflammation.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function. For example, it could target kinases involved in cancer progression.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell growth and survival.
Structure-Activity Relationship (SAR)
The structure of this compound allows for specific interactions with biological targets. The presence of the bromo substituent at the 6-position enhances its biological activity compared to other quinazoline derivatives lacking this feature.
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide | Bromo at position 6, dimethyl substitution | Anticancer activity |
2-(6-Chloroquinazolin-4(3H)-one) | Chlorine instead of bromine | Antimicrobial properties |
N-(2-Methylphenyl)-2-(6-bromoquinazolin-4(3H)-one) | Similar quinazoline core | Kinase inhibition |
This table illustrates how variations in structural features can lead to different biological activities .
Case Studies
Several studies have documented the biological effects of quinazoline derivatives similar to this compound:
- Anticancer Effects : A study demonstrated that a related quinazoline derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .
- Antimicrobial Activity : Another research highlighted that a structurally similar compound exhibited potent antibacterial effects against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
- Kinase Inhibition : Research indicated that certain quinazoline derivatives can effectively inhibit specific kinases involved in tumorigenesis, providing a basis for their use in targeted cancer therapies .
Scientific Research Applications
The compound 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a quinazoline derivative, a class of heterocyclic compounds known for their diverse biological activities. This particular compound has a bromo substituent at the 6-position and an acetamide side chain, contributing to its chemical properties and potential pharmacological applications. The molecular formula is C17H13BrClN3O2, and its molecular weight is approximately 444.3 g/mol.
Scientific Research Applications
Medicinal Chemistry
The primary application of This compound is in medicinal chemistry, serving as a scaffold for developing new pharmaceuticals. Potential applications include interaction studies to understand its behavior in biological systems.
Biological Activities of Quinazoline Derivatives
Quinazoline derivatives, including This compound , have been studied for various biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide | Bromo at position 6, dimethyl substitution | Anticancer activity |
2-(6-Chloroquinazolin-4(3H)-one) | Chlorine instead of bromine | Antimicrobial properties |
N-(2-Methylphenyl)-2-(6-bromoquinazolin-4(3H)-one) | Similar quinazoline core | Kinase inhibition |
These compounds highlight the unique aspects of This compound , particularly its specific halogen substitutions and potential for diverse biological activities.
Properties
CAS No. |
853318-85-1 |
---|---|
Molecular Formula |
C17H13BrClN3O2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H13BrClN3O2/c1-10-6-12(19)3-5-14(10)21-16(23)8-22-9-20-15-4-2-11(18)7-13(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23) |
InChI Key |
DKIHEQVOYTZSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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